molecular formula C15H18N2O2 B5129899 1'-(p-Tolyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-14-6

1'-(p-Tolyl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B5129899
CAS No.: 89143-14-6
M. Wt: 258.32 g/mol
InChI Key: QXHGQUSYOJLVCB-UHFFFAOYSA-N
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Description

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound characterized by its unique bipyrrolidine structure with a p-tolyl substituent

Preparation Methods

The synthesis of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione can be compared to other similar compounds such as:

The uniqueness of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its bipyrrolidine structure, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)17-14(18)10-13(15(17)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHGQUSYOJLVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387460
Record name [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89143-14-6
Record name [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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